molecular formula C12H14N2O3 B6178741 (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide CAS No. 2188733-03-9

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide

Cat. No.: B6178741
CAS No.: 2188733-03-9
M. Wt: 234.3
InChI Key:
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Description

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide is a synthetic organic compound that belongs to the class of oxolane carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane derivatives and 4-carbamoylphenylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

    Reaction Steps: The key steps involve the formation of the oxolane ring and subsequent coupling with the 4-carbamoylphenylamine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(4-carbamoylphenyl)oxolane-2-carboxamide: Unique due to its specific oxolane ring structure and carbamoylphenyl group.

    Other Oxolane Carboxamides: Compounds with similar structures but different substituents on the oxolane ring or phenyl group.

    Carboxamide Derivatives: Compounds with variations in the carboxamide functional group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

2188733-03-9

Molecular Formula

C12H14N2O3

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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